Ginsenoside Rd
Overview
Description
Ginsenoside Rd is a bioactive compound belonging to the protopanaxadiol-type ginsenosides, which are major constituents of Panax ginseng. This compound has garnered significant attention due to its diverse and powerful pharmacological activities, including anti-cancer, anti-diabetic, anti-inflammatory, neuroprotective, and cardioprotective effects .
Mechanism of Action
Target of Action
Chikusetsusaponin FK7, also known as Gypenoside VIII, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
It is known to interact with its target, egfr, leading to changes in cellular processes
Biochemical Pathways
Chikusetsusaponin FK7 is known to affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development and progression of cancers .
Pharmacokinetics
It is known to be soluble in acetonitrile, methanol, and dmso , which suggests it may have good bioavailability
Result of Action
Chikusetsusaponin FK7 has been shown to have anti-obesity effects . It induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR pathway and simultaneously inhibits the expression of PD-L1 in gastric cancer cells, thus enhancing the antitumor immunity of T cells .
Action Environment
It is known that the compound is derived from the rhizomes of panax japonicus , suggesting that its production and efficacy may be influenced by the growth conditions of the plant
Biochemical Analysis
Biochemical Properties
Chikusetsusaponin FK7 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of pancreatic lipase , an enzyme crucial for the digestion and absorption of dietary fats. This interaction could potentially contribute to its anti-obesity effects .
Cellular Effects
Chikusetsusaponin FK7 has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to suppress the production of inflammatory cytokines such as NO, TNF-α, and IL-1β in RAW264.7 cells . This suggests that Chikusetsusaponin FK7 may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of action of Chikusetsusaponin FK7 involves its interactions with biomolecules at the molecular level. For instance, it has been shown to inhibit the activation of NF-κB, a key regulator of immune and inflammatory responses . This suggests that Chikusetsusaponin FK7 may exert its effects through the inhibition of key enzymes and changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of Chikusetsusaponin FK7 have been shown to vary with different dosages. For instance, it has been reported to significantly alleviate high-fat-diet-induced increases in body weight and obesity-related organ weights at certain dosages
Metabolic Pathways
Chikusetsusaponin FK7 is involved in various metabolic pathways. For instance, it has been suggested to influence the metabolic pathways of ginsenosides, a class of compounds to which it belongs
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for this purpose .
Industrial Production Methods: The industrial production of this compound involves biotransformation processes using microorganisms and their enzymatic systems. Under aerobic conditions, fungus biotransformation provides an efficient and inexpensive method that can be easily scaled up. Recombinant enzymes from Escherichia coli, especially recombinant hyperthermophilic enzymes, have shown efficient conversion in biomedical or pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rd undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include rare ginsenosides such as ginsenoside F2 and compound K, which are obtained through enzymolysis of this compound .
Scientific Research Applications
Ginsenoside Rd has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other bioactive compounds and as a model compound for studying ginsenoside transformations.
Biology: this compound is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Comparison with Similar Compounds
Ginsenoside Rd is compared with other similar compounds, such as ginsenoside Rb1, ginsenoside Rg3, and ginsenoside Rh2:
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVZILFNVRJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52705-93-8 | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 209 °C | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.